molecular formula C13H11NO4S B1311159 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate CAS No. 248249-53-8

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Cat. No.: B1311159
CAS No.: 248249-53-8
M. Wt: 277.3 g/mol
InChI Key: WRDIRGFGEKHRIK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzodioxole moiety. This compound is known for its diverse biological activities and is used in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-1,3-benzodioxole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the thiazole and benzodioxole rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIRGFGEKHRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431641
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248249-53-8
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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